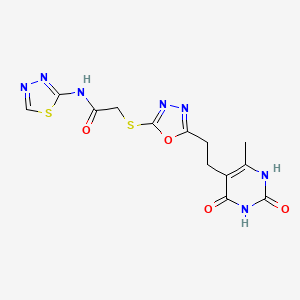

![molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4](/img/structure/B2375751.png)

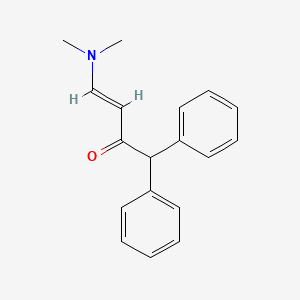

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is represented by the linear formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is 262.31 .科学的研究の応用

Stereoselective Synthesis and Catalysis Research has demonstrated the use of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and similar compounds in stereoselective synthesis. For instance, benzyl carbamates undergo syn-carbolithiation reactions, producing configurationally stable lithiated benzyl carbamates. This process, particularly when carried out in the presence of chiral diamines, offers moderate enantiofacial differentiation, which is crucial in the synthesis of stereochemically complex molecules (Peters et al., 2002).

Catalytic Applications in Organic Synthesis Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have also been employed in catalytic reactions. For instance, the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates catalyzed by Au(I) compounds have been shown to effectively form piperidine and oxygen heterocycles, respectively (Zhang et al., 2006).

Cholinesterase Inhibition and Potential Therapeutic Applications Silicon-based carbamate derivatives, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate analogs, have been synthesized and studied for their inhibitory activity against acetyl- and butyrylcholinesterase (AChE/BChE). These studies are significant for understanding the mechanism of action of potential therapeutic agents (Bąk et al., 2019).

Mechanochemical Synthesis Methods Mechanochemical methods have been used for the synthesis of carbamates, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives. This approach is recognized for its eco-friendly nature and enhancement of reactivity under mild conditions (Lanzillotto et al., 2015).

Neurological Research In neurological research, the synthesis and characterization of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have been crucial in the development of selective neuronal nicotinic receptor (NNR) agonists. These compounds play a significant role in understanding and potentially treating neurological disorders (Ji et al., 2005).

Chemical Kinetics and Reaction Mechanisms The kinetics of reactions involving benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and related compounds have been extensively studied. For example, the oxidation kinetics of substituted benzyl alcohols by ethyl chlorocarbamate provides insights into reaction mechanisms and the influence of substituents on reaction rates (Jain & Banerji, 1988).

Safety and Hazards

特性

IUPAC Name |

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPBCOWVHMRKRL-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

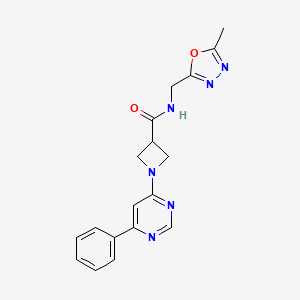

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

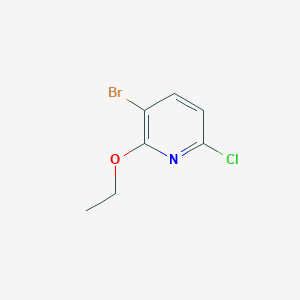

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)

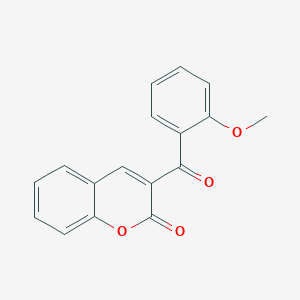

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)

![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)